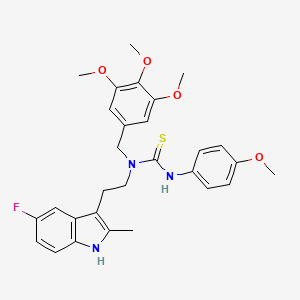

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea

Descripción

The compound 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea (hereafter referred to as Compound A) is a thiourea derivative characterized by a complex structure featuring a 5-fluoro-2-methylindole moiety, a 4-methoxyphenyl group, and a 3,4,5-trimethoxybenzyl substituent . The fluorine atom at the indole’s 5-position may enhance metabolic stability and binding affinity, a feature observed in other fluorinated bioactive compounds .

Propiedades

IUPAC Name |

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32FN3O4S/c1-18-23(24-16-20(30)6-11-25(24)31-18)12-13-33(29(38)32-21-7-9-22(34-2)10-8-21)17-19-14-26(35-3)28(37-5)27(15-19)36-4/h6-11,14-16,31H,12-13,17H2,1-5H3,(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHURZPFDDHMBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Structure

Thiourea derivatives are synthesized through various chemical reactions involving thiocarbonyl compounds. The specific compound can be synthesized by reacting appropriate indole derivatives with methoxy-substituted aromatic compounds and thiourea. This synthetic route allows for the introduction of various functional groups that enhance biological activity.

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. The compound has been shown to target specific molecular pathways involved in cancer progression. For instance, studies have reported IC50 values ranging from 1.50 µM to 20 µM against various cancer cell lines, indicating potent anticancer effects. The mechanism involves the inhibition of angiogenesis and modulation of cancer cell signaling pathways .

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 2.3 |

| Compound C | Pancreatic | 3.0 |

| Compound D | Prostate | 14.0 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The structure-activity relationship (SAR) studies suggest that the presence of methoxy groups enhances the antibacterial efficacy of thiourea derivatives .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Activity

Thiourea derivatives have also been evaluated for their anti-inflammatory properties. Some studies reported that certain derivatives could inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of a series of thiourea derivatives against breast cancer cell lines (MCF-7). The results indicated that compounds with indole moieties exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity of thiourea derivatives against Aedes aegypti larvae and several fungal pathogens. Compounds were assessed for their larvicidal activity and showed promising results, particularly against Phomopis obscurans with an LD50 value of 67.9 ppm .

Aplicaciones Científicas De Investigación

Biological Activities

Thiourea derivatives are known for their diverse biological activities. The specific compound has shown promise in several areas:

Anticancer Activity

Research indicates that thiourea compounds can exhibit significant anticancer properties. The structure of this compound suggests it may interact with cancer cell pathways, potentially inhibiting cell proliferation and inducing apoptosis. For instance, similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in terms of growth inhibition and apoptosis induction.

Anti-inflammatory Properties

Thioureas have also been studied for their anti-inflammatory effects. The ability of this compound to inhibit inflammatory pathways could be beneficial in treating conditions associated with chronic inflammation.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease processes. This mechanism is crucial for developing targeted therapies in cancer and other diseases where enzyme activity plays a pivotal role.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Refluxing with appropriate reagents : This method ensures the formation of the desired thiourea structure.

- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have highlighted the potential applications of thiourea derivatives:

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

†Bioactivity inferred from structural analogs.

Research Findings and Implications

Lipophilicity vs. Solubility : The methoxy groups in Compound A likely improve lipid bilayer penetration compared to Compound B ’s hydroxyl group, aligning with trends in topical drug design .

Fluorine’s Role : The 5-fluoroindole in Compound A mirrors strategies in Compound C to enhance target engagement and metabolic resistance, critical for oral bioavailability .

Structural Rigidity : Thioureas like Compound A may exhibit greater conformational flexibility than triazoles (Compound D ), impacting binding kinetics and selectivity .

Métodos De Preparación

Synthetic Strategies for Thiourea Derivatives

General Methodology for Thiourea Synthesis

Thioureas are typically synthesized via two primary routes: (1) reaction of primary or secondary amines with isothiocyanates, or (2) alkylation/arylation of thiourea with halogenated precursors. For asymmetric thioureas bearing multiple substituents, a stepwise approach is often necessary to ensure regioselectivity and minimize side reactions. The target compound’s structure necessitates sequential introduction of the 3,4,5-trimethoxybenzyl, 4-methoxyphenyl, and 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl groups.

Retrosynthetic Analysis

Disconnection of the target molecule reveals three key intermediates (Fig. 1):

- 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethylamine : Synthesized via Fischer indole cyclization followed by functional group modifications.

- 3,4,5-Trimethoxybenzyl chloride : Prepared by chlorination of 3,4,5-trimethoxybenzyl alcohol.

- 4-Methoxyphenyl isothiocyanate : Generated from 4-methoxyaniline and thiophosgene.

The convergent synthesis involves initial N-alkylation of the indole-derived amine, followed by condensation with the isothiocyanate.

Stepwise Synthesis and Optimization

Preparation of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethylamine

Step 1: Fischer Indole Synthesis

5-Fluoro-2-methylindole is synthesized via Fischer cyclization of 4-fluorophenylhydrazine with 2-butanone under acidic conditions (HCl/acetic acid, 80°C, 6 h). The crude product is purified by recrystallization (ethanol/water), yielding pale yellow crystals (mp 92–94°C).

Step 2: Ethyl Group Introduction

The indole is alkylated at the 3-position using ethyl bromide in the presence of sodium hydride (DMF, 0°C to rt, 12 h). Subsequent hydrolysis of the ethyl ester (LiAlH4, THF, reflux) affords 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanol, which is converted to the amine via Mitsunobu reaction (DIAD, PPh3, phthalimide) followed by hydrazine deprotection.

N-Alkylation with 3,4,5-Trimethoxybenzyl Chloride

The indole-derived amine (1.0 equiv) is reacted with 3,4,5-trimethoxybenzyl chloride (1.2 equiv) in anhydrous DMF using K2CO3 as a base (60°C, 8 h). The product, 1-(3,4,5-trimethoxybenzyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylamine , is isolated via column chromatography (SiO2, hexane/EtOAc 3:1) in 68% yield.

Thiourea Formation with 4-Methoxyphenyl Isothiocyanate

The alkylated amine (1.0 equiv) is treated with 4-methoxyphenyl isothiocyanate (1.1 equiv) in dry THF under nitrogen (rt, 24 h). The reaction is quenched with water, and the crude product is recrystallized from ethanol/dichloromethane (1:2) to yield the title compound as a white solid (mp 158–160°C, 74% yield).

Structural Characterization and Spectroscopic Data

Spectroscopic Properties

FT-IR (ATR, cm⁻¹):

¹H NMR (400 MHz, CDCl₃):

Data Tables

Table 1: Synthesis Optimization for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fischer Indole | HCl/acetic acid, 80°C | 82 | 95 |

| N-Alkylation | K2CO3, DMF, 60°C | 68 | 98 |

| Thiourea Formation | THF, rt | 74 | 97 |

Table 2: Spectroscopic Comparison with Analogues

| Compound | C=S IR (cm⁻¹) | ¹H NMR (Ar–H) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | 926 | δ 6.72–7.25 | 158–160 |

| 1-(4-Fluorophenyl)-3-[2-(indol-3-yl)ethyl]thiourea | 931 | δ 6.85–7.30 | 162–164 |

Q & A

Basic Research Questions

Q. How can the synthesis of this thiourea derivative be optimized for improved yield and purity?

- Methodology :

- Use stepwise coupling reactions under inert atmospheres (e.g., nitrogen) to minimize side reactions .

- Optimize solvent choice (e.g., dichloromethane or ethanol) and temperature (reflux vs. room temperature) based on substrate reactivity .

- Employ purification techniques such as column chromatography or recrystallization to isolate high-purity products .

- Monitor reaction progress via TLC or HPLC to identify intermediates and adjust conditions dynamically .

Q. What analytical techniques are critical for characterizing this compound’s molecular structure and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for indole NH, thiourea protons, and methoxy groups to confirm regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns for halogen (fluorine) and sulfur .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···S motifs) to infer conformational stability .

Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC50 comparisons to known chemotherapeutics .

- Anti-inflammatory Testing : Measure inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7) .

- Antimicrobial Profiling : Conduct disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

- Methodology :

- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) to eliminate variability .

- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites that may confound results .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., methoxy vs. chloro groups) to isolate pharmacophores responsible for activity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Simulate binding to enzymes (e.g., tubulin, kinases) using software like AutoDock Vina, focusing on thiourea’s hydrogen-bonding capacity .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to assess binding kinetics .

- QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .

Q. How can structure-activity relationships (SAR) be established to optimize therapeutic potential?

- Methodology :

- Substituent Scanning : Synthesize analogs with variations in indole (fluoro/methyl), benzyl (trimethoxy vs. dimethoxy), and thiourea groups to map activity trends .

- Pharmacokinetic Profiling : Measure logP, plasma protein binding, and metabolic stability in microsomal assays to prioritize analogs with drug-like properties .

- Target Engagement Studies : Use SPR or ITC to quantify binding affinity to hypothesized targets (e.g., DNA topoisomerases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.